

Cellular Targets of CKP-25 Essential Oil in Fungi: A Technical Guide

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Compound of Interest

Compound Name: CKP-25

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Introduction

CKP-25 is a hybrid essential oil derived from *Cymbopogon khasiana* × *Cymbopogon pendulus*. Its primary constituent is citral, accounting for approximately 75.67% of the oil, followed by D-limonene (7.80%) and geranyl acetate (6.21%)[1]. This essential oil has demonstrated significant antifungal properties, making it a subject of interest for the development of novel antifungal agents. This technical guide provides an in-depth overview of the known and inferred cellular targets of **CKP-25** in fungi, with a focus on the mechanisms of its major bioactive component, citral.

Core Antifungal Activity

The antifungal efficacy of **CKP-25** and its primary component, citral, has been quantified through various studies. The Minimum Inhibitory Concentration (MIC) is a key metric for this activity.

Compound/Oil	Fungal Species	MIC (µg/mL)	MFC (µg/mL)	Reference
CKP-25 Essential Oil	AFLHPSc-1	0.4 µL/mL	-	[2]
CKP-25- Nanoemulsion	AFLHPSc-1	0.08 µL/mL	-	[2]
Citral	Candida albicans	64	256	[2]
Citral	Magnaporthe oryzae	IC50: 40.71, IC90: 203.75	-	[3]
Citral	Penicillium digitatum	MIC: 0.4 µL/mL	-	[4]
Citral	Aspergillus flavus	0.5 µL/mL	-	[5]
Citral	Aspergillus ochraceus	0.4 µL/mL	-	[5]

MFC: Minimum Fungicidal Concentration IC50/IC90: Inhibitory Concentration for 50%/90% of isolates

Cellular Targets and Mechanisms of Action

The antifungal activity of **CKP-25**, primarily driven by citral, is multifaceted, targeting several key cellular structures and pathways.

Fungal Cell Wall

The fungal cell wall is a dynamic structure crucial for maintaining cell integrity. While some evidence suggests that citral's primary mechanism does not involve the inhibition of cell wall synthesis[2], other studies indicate that it can inflict significant damage to the hyphal cell walls of fungi like *Magnaporthe grisea*[3]. It is proposed that citral can rupture the cell wall and interfere with its components[3]. Transcriptomic analysis has shown that citral can affect the expression of genes related to chitin formation, a major component of the fungal cell wall[6]. Specifically, it may down-regulate genes involved in chitin synthesis while up-regulating

chitinase expression, leading to a net decrease in cell wall chitin content and compromising its integrity[6].

Fungal Plasma Membrane

A primary target of **CKP-25** is the fungal plasma membrane. The lipophilic nature of its components, particularly citral, allows for their accumulation in the lipid bilayer, leading to a disruption of membrane structure and function[7]. This disruption manifests as increased membrane permeability, resulting in the leakage of intracellular ions (such as K⁺, Ca²⁺, and Mg²⁺) and other vital cellular components[2][8].

Ergosterol is a vital sterol in the fungal plasma membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity[2][9]. While citral does not appear to bind directly to ergosterol[2], it significantly inhibits its biosynthesis[2][10][11][12]. This inhibition disrupts the structure and function of the plasma membrane, contributing to the antifungal effect. Studies on *Penicillium expansum* have shown that a combination of cinnamaldehyde and citral can completely inhibit ergosterol biosynthesis at MIC and 2x MIC concentrations[11].

Compound/Oil	Fungal Species	Effect on Ergosterol	Concentration	Reference
CKP-25 Essential Oil	AFLHPSc-1	100% reduction	0.4 µL/mL	[2]
Cin/Cit Combination	<i>Penicillium expansum</i>	15.02% - 39.40% reduction	1/4x MIC - 1/2x MIC	[11]
Cin/Cit Combination	<i>Penicillium expansum</i>	100% inhibition	MIC and 2x MIC	[11]
Citral	<i>Penicillium roqueforti</i>	35.2% decrease in content	-	[8]

Mitochondria and Energy Metabolism

Mitochondria are central to fungal cellular respiration and energy production. Citral has been demonstrated to disrupt mitochondrial function through several mechanisms:

- **Morphological Damage:** Citral can cause significant damage to mitochondrial morphology, including the loss of matrix[13].
- **Inhibition of Respiratory Chain:** It has been shown to reduce the activities of mitochondrial respiratory chain complexes I and III[14].
- **TCA Cycle Disruption:** Citral can inhibit the tricarboxylic acid (TCA) cycle, a key part of cellular respiration[13][15].
- **ATP Depletion:** The damage to mitochondria leads to a decrease in intracellular ATP content, depleting the cell's energy supply[13][14].

Induction of Oxidative Stress

CKP-25 and its components can induce the production of Reactive Oxygen Species (ROS) within fungal cells[5][14]. This leads to oxidative stress, which can damage cellular components such as lipids, proteins, and nucleic acids, ultimately contributing to cell death.

Potential Impact on Fungal Signaling Pathways

While direct evidence linking **CKP-25** to specific fungal signaling pathways is still emerging, the known effects of essential oils suggest potential interactions with key regulatory cascades. Essential oils can modulate pathways such as the mitogen-activated protein kinase (MAPK), cyclic AMP-protein kinase A (cAMP-PKA), and calcium-calmodulin pathways[16]. The disruption of cell wall and plasma membrane integrity by **CKP-25** likely triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

- **Preparation of Fungal Inoculum:** Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar). A spore suspension is prepared in sterile saline with a surfactant (e.g., 0.05% Tween 80) and adjusted to a concentration of approximately 1×10^6 spores/mL using a hemocytometer.

- **Preparation of CKP-25 Dilutions:** A stock solution of **CKP-25** essential oil is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve a range of final concentrations.
- **Inoculation and Incubation:** Each well is inoculated with the fungal spore suspension. Positive (medium with inoculum, no oil) and negative (medium only) controls are included. The plate is incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the essential oil that causes complete visible inhibition of fungal growth.

Quantification of Ergosterol Content

This protocol is adapted from established spectrophotometric methods.

- **Fungal Culture and Treatment:** Fungi are grown in a liquid medium to the mid-logarithmic phase and then treated with various concentrations of **CKP-25** for a defined period.
- **Cell Harvesting and Saponification:** Fungal cells are harvested by centrifugation, washed, and the wet weight is determined. The cell pellet is resuspended in 25% alcoholic potassium hydroxide and incubated at 85°C for 1 hour for saponification.
- **Sterol Extraction:** After cooling, sterols are extracted by adding n-heptane and vortexing vigorously. The heptane layer is collected.
- **Spectrophotometric Analysis:** The absorbance of the heptane extract is read at 281.5 nm and 230 nm using a spectrophotometer. The ergosterol content is calculated using a formula that accounts for the absorbance of both ergosterol and 24(28)-dehydroergosterol. The results are expressed as a percentage of the control (untreated) culture.

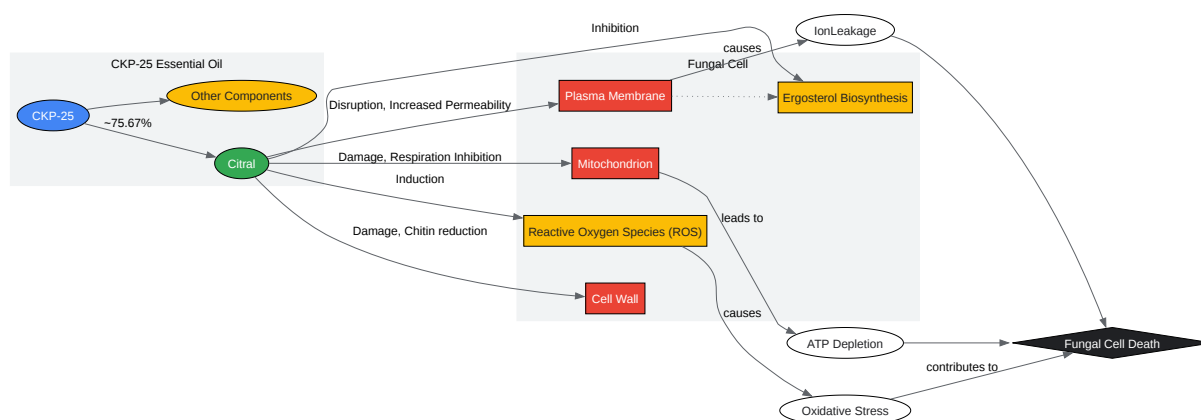
Assessment of Cellular Ion Leakage

This protocol measures the leakage of ions as an indicator of plasma membrane damage.

- **Fungal Mycelia Preparation:** Fungal mycelia are harvested from a liquid culture, washed with sterile deionized water, and resuspended in deionized water.

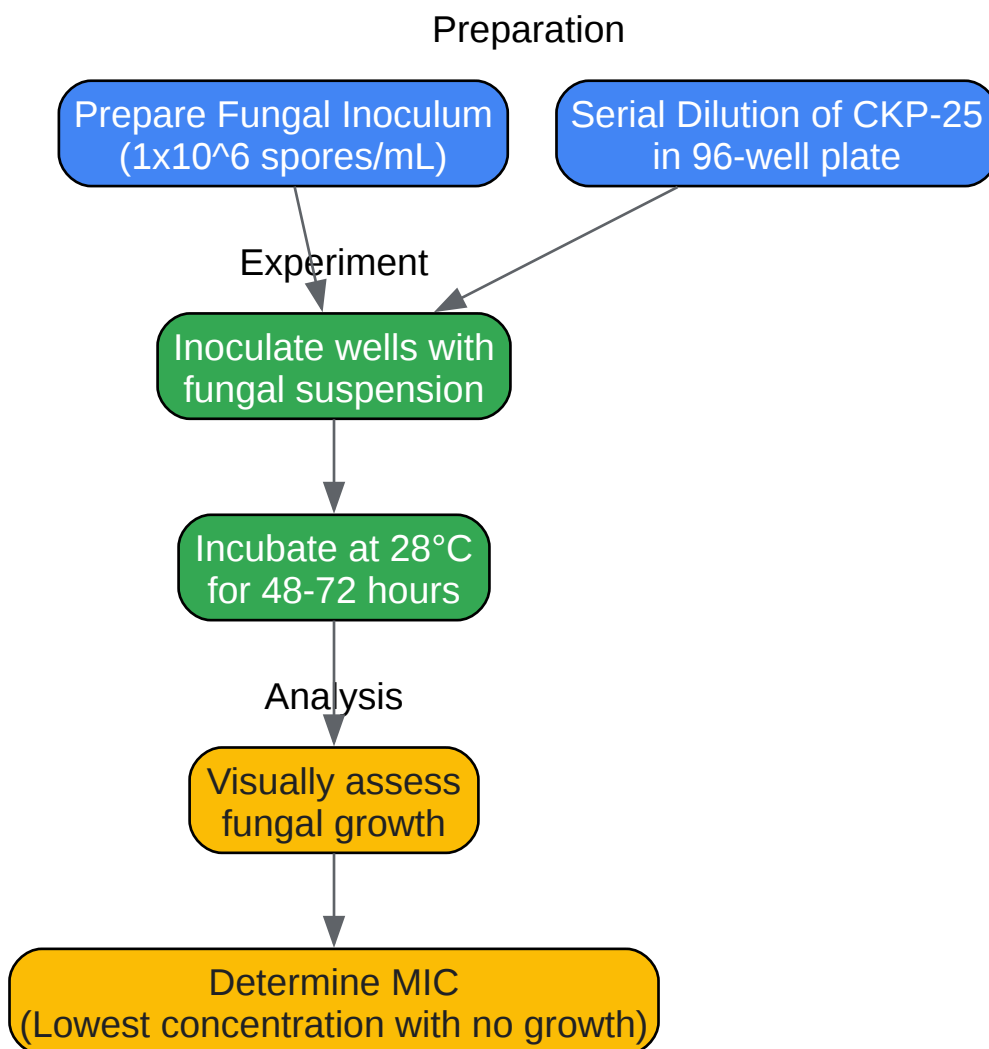
- Treatment with **CKP-25**: The mycelial suspension is treated with different concentrations of **CKP-25** essential oil and incubated at room temperature for a set time (e.g., 2 hours).
- Conductivity Measurement: The electrical conductivity of the supernatant is measured at various time points using a conductivity meter. An increase in conductivity compared to the untreated control indicates the leakage of intracellular ions.

Visualizations



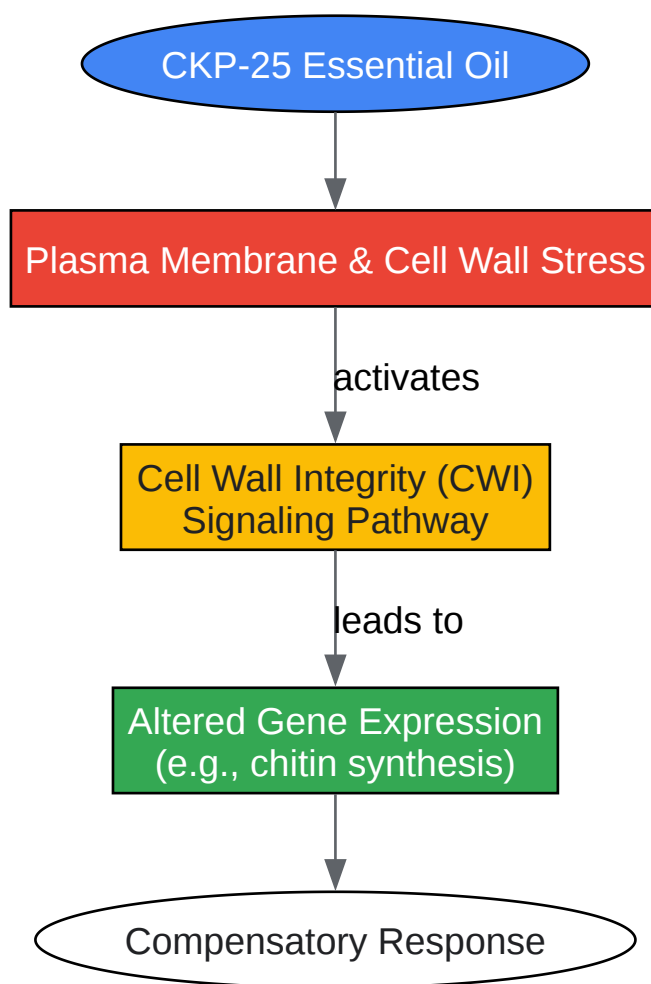
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Caption: Antifungal mechanism of **CKP-25** essential oil.



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Caption: Experimental workflow for MIC determination.



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Caption: Hypothesized activation of the CWI pathway.

Conclusion

CKP-25 essential oil, through its primary component citral, exhibits a potent and multi-targeted antifungal activity. Its ability to disrupt fundamental fungal structures like the cell wall and plasma membrane, inhibit ergosterol biosynthesis, impair mitochondrial function, and induce oxidative stress makes it a promising candidate for the development of new antifungal therapies. Further research into its specific interactions with fungal signaling pathways will provide a more complete understanding of its mechanism of action and facilitate its potential application in clinical and agricultural settings.

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